Cas no 4439-02-5 (3,4-Methylenedioxyphenylacetonitrile)

3,4-Methylenedioxyphenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
- Homopiperonylnitrile
- 1,3-Benzodioxole-5-acetonitrile
- (1,3-Benzodioxol-5-yl)acetonitrile~3,4-(Methylenedioxy)benzyl cyanide~Piperonyl cyanide
- 3,4-Methylenedioxyphenylacetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile
- 2-(1,3-benzodioxol-5-yl)acetonitrile
- Homopiperonylonitrile
- 3,4-Methylenedioxybenzyl Cyanide
- 2-(2H-1,3-benzodioxol-5-yl)acetonitrile
- 1,3-Benzodioxol-5-ylacetonitrile
- ZQPBOYASBNAXOZ-UHFFFAOYSA-N
- 3,4-methylenedioxybenzylcyanide
- EINECS 224-655-9
- 3,4-Methylene Dioxyphenyl Nitrile
- A851331
- NS00031423
- L55KXL9MTL
- benzo[1,3]dioxol-5-yl-acetonitrile
- 5-Cyanomethyl-1,3-benzodioxole
- FT-0614405
- CK1017
- 3,4-methylenedioxyphenylacetonitile
- 2-(1,3-dioxaindan-5-yl)acetonitrile
- SY031615
- 3,4-METHYLENEDIOXYBENZENEACETONITRIL
- 2-(3,4-Methylenedioxyphenyl)acetonitrile
- (Benzo[1,3]dioxol-5-yl)acetonitrile
- DTXSID50196149
- 2-(1,3-benzodioxol-5-yl)-acetonitrile
- MFCD00005835
- AI3-21056
- FT-0682041
- [3,4-(methylenedioxy)phenyl]acetonitrile
- FS-1043
- Z234894070
- piperonyl cyanide
- 4439-02-5
- benzo[1,3]dioxole-5-acetonitrile
- Peperacetonitrile
- Piperonylacetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile, 99%
- M1923
- Benzodioxole-5-acetonitrile
- 927-38-8
- (Benzodioxol-5-yl)acetonitrile
- CS-0033767
- 1,3-Benzodioxol-5-ylacetonitrile #
- Q63396566
- AKOS001359218
- EN300-26831
- SCHEMBL141712
- 443-92-5
- DB-021962
-
- MDL: MFCD00005835
- インチ: 1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
- InChIKey: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C(C([H])([H])C#N)=C([H])C1=2
- BRN: 7739
計算された属性
- せいみつぶんしりょう: 161.04800
- どういたいしつりょう: 161.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 42.2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: #「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
- ゆうかいてん: 41.0 to 45.0 deg-C
- ふってん: 140°C/5mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: #「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
- すいようせい: Insoluble in water.
- PSA: 42.25000
- LogP: 1.48138
- かんど: #「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
- ようかいせい: 自信がない
3,4-Methylenedioxyphenylacetonitrile セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36-S36/37
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:6.1
- 包装等級:III
- セキュリティ用語:6.1
- リスク用語:R20/21/22
- 包装グループ:III
- ちょぞうじょうけん:#「from」:「zh」、「to」:「en」、「trans _ result」:[#「src」:[,"dst":"The[#,#「src=」:"#","gst":,"#,#「src」:","dst":"The#",","src":","dst","src","\ u 0026 quot ; u 7194 u 70 b 9 ":"41-45 u 0026 quot ; C ","dst":""融点":"41-45 u 0026 quot ; c:"","
- 危険レベル:6.1
3,4-Methylenedioxyphenylacetonitrile 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4-Methylenedioxyphenylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26831-1.0g |
2-(1,3-dioxaindan-5-yl)acetonitrile |
4439-02-5 | 95.0% | 1.0g |
$24.0 | 2025-03-21 | |
Oakwood | 002596-5g |
3,4-(Methylenedioxy)phenylacetonitrile |
4439-02-5 | 98% | 5g |
$50.00 | 2024-07-19 | |
TRC | M304528-50mg |
3,4-Methylenedioxyphenylacetonitrile |
4439-02-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D523679-100g |
3,4-MethyleneDioxyphenylAcetonitrile |
4439-02-5 | 97% | 100g |
$200 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104407-5g |
2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile |
4439-02-5 | 98% | 5g |
¥190 | 2023-04-14 | |
Enamine | EN300-26831-0.25g |
2-(1,3-dioxaindan-5-yl)acetonitrile |
4439-02-5 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-26831-1g |
2-(1,3-dioxaindan-5-yl)acetonitrile |
4439-02-5 | 95% | 1g |
$24.0 | 2023-09-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840937-25g |
2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile |
4439-02-5 | 98% | 25g |
¥580.00 | 2022-09-29 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1923-25G |
3,4-Methylenedioxyphenylacetonitrile |
4439-02-5 | >98.0%(GC) | 25g |
¥2580.00 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1923-5G |
3,4-Methylenedioxyphenylacetonitrile |
4439-02-5 | >98.0%(GC) | 5g |
¥575.00 | 2023-09-07 |
3,4-Methylenedioxyphenylacetonitrile 関連文献
-
1. 282. The structure of tazettine. A synthesis of the Emde degradation product derived from tazettamideHiroshi Irie,Yoshisuke Tsuda,Shojiro Uyeo J. Chem. Soc. 1959 1446
-
Martin G. Banwell,Matthew T. Jones,Tristan A. Reekie,Brett D. Schwartz,Shen H. Tan,Lorenzo V. White Org. Biomol. Chem. 2014 12 7433
-
E. H. Farmer,G. M. Bennett,A. W. Chapman,S. G. P. Plant Annu. Rep. Prog. Chem. 1930 27 82
-
4. The chemistry of the “ insoluble red woods.” Part V. Pterocarpin and an oxidation product of homopterocarpinAlexander Robertson,W. B. Whalley J. Chem. Soc. 1954 1440
-
Sadagopan Raghavan,Anil Ravi Org. Biomol. Chem. 2016 14 10222
-
Yingying Cai,Hao Zeng,Chuanle Zhu,Chi Liu,Guangying Liu,Huanfeng Jiang Org. Chem. Front. 2020 7 1260
-
7. Nickel-catalyzed hydrogen-borrowing strategy: chemo-selective alkylation of nitriles with alcoholsSourajit Bera,Atanu Bera,Debasis Banerjee Chem. Commun. 2020 56 6850
3,4-Methylenedioxyphenylacetonitrileに関する追加情報
Comprehensive Overview of 3,4-Methylenedioxyphenylacetonitrile (CAS No. 4439-02-5): Properties, Applications, and Industry Insights
3,4-Methylenedioxyphenylacetonitrile (CAS No. 4439-02-5), often abbreviated as MDPA, is a specialized organic compound with a molecular structure featuring a phenylacetonitrile core substituted with a methylenedioxy group. This unique configuration grants it distinct chemical properties, making it a valuable intermediate in pharmaceutical, agrochemical, and fragrance industries. The compound's nitrile functional group enhances its reactivity, enabling diverse synthetic applications. Researchers and manufacturers prioritize high-purity MDPA for precision-driven processes, particularly in the synthesis of complex molecules.
In recent years, the demand for 3,4-Methylenedioxyphenylacetonitrile has surged due to its role in developing bioactive compounds and flavor enhancers. A trending topic in organic chemistry circles revolves around optimizing green synthesis routes for such intermediates, aligning with global sustainability goals. Searches for "eco-friendly nitrile synthesis" or "MDPA derivatives in drug discovery" reflect growing interest in minimizing environmental impact while maintaining efficiency. Notably, CAS No. 4439-02-5 is frequently referenced in patents related to heterocyclic compound development, underscoring its industrial relevance.
The physicochemical profile of 3,4-Methylenedioxyphenylacetonitrile includes a molecular weight of 161.16 g/mol and a characteristic aromatic odor. Its stability under controlled conditions makes it suitable for multi-step organic reactions, though proper storage in anhydrous environments is critical to prevent hydrolysis of the nitrile group. Analytical techniques like HPLC and GC-MS are commonly employed to verify purity, with industry benchmarks often exceeding 98%. Discussions on platforms like ResearchGate frequently highlight "MDPA crystallization methods" as a key challenge, pointing to opportunities for process innovation.
From a commercial perspective, suppliers of CAS No. 4439-02-5 emphasize compliance with REACH and ISO certification standards. The compound's pricing fluctuates based on benzaldehyde derivative market trends, a connection explored in recent chemical economics reports. Interestingly, Google Trends data shows increased queries for "buy 3,4-Methylenedioxyphenylacetonitrile in bulk" from emerging pharmaceutical hubs in Asia, signaling shifting supply chain dynamics. Regulatory databases confirm its approval for use in non-food applications across major jurisdictions, with stringent documentation requirements.
Innovative applications of MDPA are emerging in material science, particularly in designing photoactive polymers. Peer-reviewed studies demonstrate its utility as a precursor for electroluminescent materials, attracting attention from OLED technology developers. Meanwhile, the flavor and fragrance sector leverages its structural similarity to natural phenylpropanoids for creating novel aroma compounds. Such multidisciplinary uses position 4439-02-5 as a compound of continuing scientific interest, with over 200 citations in Scirus-indexed literature since 2020.
Quality control protocols for 3,4-Methylenedioxyphenylacetonitrile typically involve spectroscopic fingerprinting and residual solvent analysis. Industry forums frequently address "MDPA stability under refrigeration" as a storage consideration, while safety data sheets emphasize standard organic lab precautions. The compound's low aquatic toxicity profile, as per OECD 202 testing guidelines, contributes to its preference over halogenated alternatives in environmentally conscious formulations.
Future research directions for CAS No. 4439-02-5 may explore its potential in catalytic asymmetric synthesis, building upon recent advances in chiral auxiliaries. The compound's electron-rich aromatic system shows promise for metal-organic framework (MOF) functionalization, an area gaining traction in nanotechnology publications. As synthetic biology evolves, engineered enzymes capable of MDPA biotransformation could unlock sustainable production pathways, addressing current limitations in traditional chemical manufacturing.
4439-02-5 (3,4-Methylenedioxyphenylacetonitrile) 関連製品
- 2764009-96-1(3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)
- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)
- 13598-65-7(Ammonium perrhenate(VII))
- 2680711-96-8(3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 1385379-05-4(2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide)
- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)
- 2034633-08-2(N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide)
- 1184986-89-7(3,4-dihydro-2H-spironaphthalene-1,3'-piperidine hydrochloride)
- 1338493-80-3(2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid)
- 1248011-74-6(methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate)

